2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

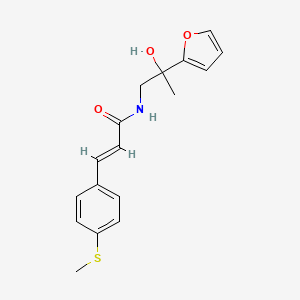

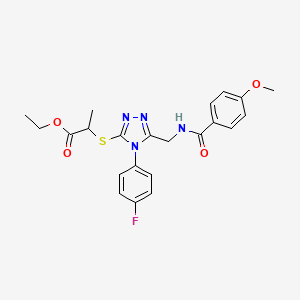

“2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid” is a compound with the molecular formula C11H11NO3 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular structure is only displayed if the substance is well-defined, its identity is not claimed confidential, and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .Aplicaciones Científicas De Investigación

Synthesis and Properties

Research on the esterification of related benzoxazolon-yl-acetic acids with polyethylene glycols has demonstrated the production of monoesters with good yields. These products, characterized by various spectroscopic methods, have shown potential in biochemical applications, such as serving as substrates in enzyme-catalyzed reactions to yield new compounds (Mincheva, Stambolieva, & Rashkov, 1994).

Chemical Synthesis Approaches

A study presented a single-step synthesis of 2-substituted benzoxazoles, highlighting a straightforward method to synthesize benzoxazole derivatives in good yields, which are crucial intermediates for further chemical transformations (Suzuki, Yamabayashi, & Izawa, 1976).

Antimicrobial Activity

Research on the design and synthesis of novel 2-substituted benzoxazole derivatives has explored their potential antimicrobial activities. These studies involve structural modifications to enhance biological activities and understand the impact of different substituents on their efficacy (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Charge Density Studies

An investigation into the charge density of a biologically active molecule closely related to 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid has provided insights into its molecular structure and the influence of intermolecular interactions on its properties. This study highlights the significance of hydrogen bonding in the compound's stability and interactions (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016).

Synthesis of Derivatives for Biological Activities

Further research has focused on synthesizing various derivatives of benzoxazoleacetic acid, exploring their potential anti-inflammatory and antimicrobial activities. These studies aim to identify compounds with superior biological efficacy and understand the structure-activity relationships (Dunwell & Evans, 1977).

Direcciones Futuras

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been identified as inhibitors of heparanase , an enzyme involved in extracellular matrix degradation and associated with tumor metastasis and angiogenesis .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, such as heparanase, to inhibit their activity . This interaction likely involves the formation of a complex between the benzoxazole derivative and its target, altering the target’s function.

Biochemical Pathways

By inhibiting heparanase, benzoxazole derivatives can potentially affect pathways related to extracellular matrix degradation, tumor metastasis, and angiogenesis .

Result of Action

The inhibition of heparanase by benzoxazole derivatives can potentially reduce extracellular matrix degradation, thereby inhibiting tumor metastasis and angiogenesis .

Propiedades

IUPAC Name |

2-(2-ethyl-1,3-benzoxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-10-12-8-5-7(6-11(13)14)3-4-9(8)15-10/h3-5H,2,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDCPJSFTRJARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)

![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)

![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2938066.png)

![8-(5-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938068.png)

![2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2938069.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2938070.png)

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)

![N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2938078.png)